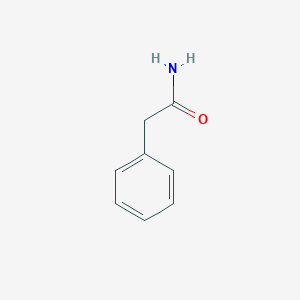

Benzeneacetamide

描述

Historical Perspectives on Synthetic Developments

The initial synthesis of 2-Phenylacetamide dates back to the late 19th and early 20th centuries. In 1893, Italian chemist Pio Fontana first reported a method for its preparation by reacting phenylformic acid with ammonia (B1221849). bloomtechz.com Later, in 1902, German chemist Fritz Klatte developed what is considered the first industrial method for producing 2-Phenylacetamide, using acetone (B3395972) and phenylhydrazine (B124118) as raw materials, though this process was noted for its inefficiency and instability. bloomtechz.com A more efficient and reliable method, known as the Schwenk-Piloty synthesis, was established in 1921 by German chemists Oscar Piloty and Wilhelm Schwenk, which involved the reaction of benzaldehyde (B42025) with ammonia. bloomtechz.com

Over the years, various other synthetic routes have been explored. These include the hydrolysis of benzyl (B1604629) cyanide with water at high temperatures or with sulfuric acid, the reaction of ethyl phenylacetate (B1230308) with ammonia, and the heating of the ammonium (B1175870) salt of phenylacetic acid. orgsyn.org A common laboratory preparation involves the hydrolysis of benzyl cyanide using hydrochloric acid. orgsyn.org Another industrial method involves reacting styrene, sulfur, and liquid ammonia in an autoclave. bloomtechz.com

Scope and Significance in Contemporary Chemical and Biological Sciences

2-Phenylacetamide is a versatile compound with wide-ranging applications in both chemical and biological fields. bloomtechz.comsolubilityofthings.com Its structural features, particularly the presence of a phenyl group and an amide functional group, contribute to its stability, reactivity, and ability to form hydrogen bonds, influencing its interactions with biological systems. solubilityofthings.com

In the realm of chemical sciences , 2-Phenylacetamide is a key intermediate in organic synthesis. solubilityofthings.com It is utilized in the production of various industrial chemicals, including polymers, resins, dyes, and coatings. bloomtechz.comguidechem.com It also serves as a raw material for the synthesis of certain fragrances and flavors. guidechem.com

The significance of 2-Phenylacetamide extends profoundly into the biological and medicinal sciences . It is a crucial intermediate in the synthesis of several pharmaceuticals, most notably penicillin G and phenobarbital (B1680315). bloomtechz.comchemicalbook.com Research has also highlighted its own biological activities, including analgesic, anti-inflammatory, antioxidant, and anti-hypertensive effects. solubilityofthings.commedchemexpress.com Furthermore, it has been investigated for its estrogen-like effects and its ability to inhibit the p38 MAPK signaling pathway. medchemexpress.comresearchgate.net

Overview of Research Trajectories and Interdisciplinary Relevance

The research surrounding 2-Phenylacetamide continues to evolve, branching into various interdisciplinary fields. Current research trends indicate a focus on several key areas:

Pharmaceutical Development : A significant portion of research is dedicated to synthesizing new derivatives of 2-Phenylacetamide to explore novel therapeutic applications. This includes the development of potential antipsychotics, antidepressants, and antifungal agents. bioline.org.brnih.govscielo.br For instance, derivatives of 2-phenylacetamide are being studied for their potential as MAO-A inhibitors for antidepressant activity. nih.gov

Medicinal Chemistry : The structural backbone of 2-phenylacetamide is being used to design and synthesize compounds with potential biological activities. ontosight.aichemimpex.com This includes the development of analogs with potential analgesic and anti-inflammatory properties. chemimpex.comontosight.ai

Biochemical Research : Studies are investigating the compound's effects on cellular pathways and its potential as a modulator of biological processes. For example, research has shown that 2-Phenylacetamide can promote the proliferation of certain cancer cells and influence hormone levels. medchemexpress.comresearchgate.net

Materials Science : The compound's use in the synthesis of polymers and other materials remains an area of interest for industrial applications. bloomtechz.com

Interdisciplinary Applications : The development of new analytical techniques and the study of compounds like 2-Phenylacetamide highlight the importance of interdisciplinary collaboration between chemistry, biology, and medicine to discover new therapeutic agents. ontosight.airesearchgate.netscirp.org

The ongoing exploration of 2-Phenylacetamide and its derivatives promises to yield further insights and applications across a broad scientific spectrum.

Data Tables

Table 1: Chemical Properties of 2-Phenylacetamide

| Property | Value | Source |

| CAS Number | 103-81-1 | scbt.com |

| Molecular Formula | C₈H₉NO | scbt.com |

| Molecular Weight | 135.16 g/mol | scbt.com |

| Appearance | White flake crystal | bloomtechz.com |

| Solubility | Soluble in hot water and ethanol (B145695); slightly soluble in cold water, ether, and benzene (B151609). | bloomtechz.comchemicalbook.com |

Table 2: Historical Synthesis Methods of 2-Phenylacetamide

| Year | Chemist(s) | Method | Source |

| 1893 | Pio Fontana | Reaction of phenylformic acid with ammonia | bloomtechz.com |

| 1902 | Fritz Klatte | Reaction of acetone and phenylhydrazine | bloomtechz.com |

| 1921 | Oscar Piloty and Wilhelm Schwenk | Reaction of benzaldehyde with ammonia (Schwenk-Piloty synthesis) | bloomtechz.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBDFXRDZJMBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059282 | |

| Record name | Benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | alpha-Phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000344 [mmHg] | |

| Record name | alpha-Phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-81-1 | |

| Record name | Benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R219M9TJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes and Mechanistic Insights

The preparation of 2-phenylacetamide can be achieved through various established routes. A common laboratory and industrial method involves the hydrolysis of benzyl (B1604629) cyanide. chemicalbook.comorgsyn.org This process typically uses strong acids, such as concentrated hydrochloric acid, to facilitate the conversion. chemicalbook.comorgsyn.org

Direct Acylation Procedures of Amide Derivatives

Direct acylation of amides is a fundamental transformation in organic chemistry. While 2-phenylacetamide itself is an amide, the principles of acylation are crucial for the synthesis of its N-substituted derivatives and related compounds.

Acetic anhydride (B1165640) and acetyl chloride are common acetylating agents used to introduce an acetyl group onto a molecule. uomustansiriyah.edu.iqmdpi.com These reagents react with amines to form N-substituted acetamides. uomustansiriyah.edu.iq For instance, the reaction of an amine with acetyl chloride is a standard method for preparing amides. libretexts.org Similarly, acetic anhydride can be used for the acetylation of amines, phenols, and alcohols. mdpi.comorganic-chemistry.org The reaction with amines is generally faster and more favorable than with less nucleophilic groups like hydroxyls. uomustansiriyah.edu.iq

A general procedure for the acylation of an amine, such as aniline (B41778), with phenylacetyl chloride involves dissolving the amine and a base like pyridine (B92270) in a solvent such as dichloromethane. The phenylacetyl chloride solution is then added, and the reaction mixture is stirred, followed by quenching with water and extraction to isolate the N-phenyl-2-phenylacetamide product. prepchem.com

Catalysts can significantly enhance the rate and efficiency of acetylation reactions. Zinc dust has been shown to be an effective and reusable catalyst for the acylation of various functional groups, including amines, with acyl chlorides under solvent-free conditions. researchgate.net This method offers the advantage of proceeding rapidly at room temperature. researchgate.net

4-(Dimethylamino)pyridine (DMAP) is another widely used catalyst in acylation reactions. researchgate.netnih.gov It functions by increasing the nucleophilicity of the amine and facilitating the reaction. thieme-connect.com The addition of DMAP can improve the yield of amidation reactions. acs.org Other catalysts, such as cobalt(II) chloride and iodine, have also been employed to facilitate the acetylation of amines and other nucleophiles. researchgate.net

Amidation Reactions and Derivative Synthesis

Amidation reactions are central to the synthesis of a wide array of organic molecules, including various derivatives of 2-phenylacetamide with potential biological activity.

The coupling of carboxylic acids with amines to form amides is a cornerstone of organic synthesis. A highly effective method for this transformation involves the use of coupling agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). researchgate.netnih.govnih.gov This reagent system facilitates the formation of an amide bond under mild conditions.

This methodology has been successfully applied to synthesize N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. researchgate.netnih.govnih.gov In this process, a substituted phenylacetic acid is treated with 5-amino-1,3,4-thiadiazole-2-thiol (B144363) in the presence of EDC and HOBt in a solvent like acetonitrile (B52724) at room temperature. researchgate.netnih.gov The reaction proceeds over several hours to yield the desired thiadiazole derivative. nih.gov

Table 1: Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives

| Phenylacetic Acid Derivative | Product |

| Phenylacetic acid | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |

| Substituted Phenylacetic Acids | Corresponding N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(substituted phenyl)acetamides |

This table is a generalized representation based on the described synthetic methodology.

The alkylation of N-substituted 2-phenylacetamides can lead to the formation of N,N-disubstituted amides, which are also of synthetic interest. These reactions can be carried out under various conditions, including neutral and basic environments, and may involve the use of phase-transfer catalysts. bg.ac.rsresearchgate.net

The alkylation of N-substituted 2-phenylacetamides with alkylating agents like benzyl chloride has been studied in the presence of a base such as powdered potassium hydroxide (B78521). researchgate.netsemanticscholar.org The reaction can be influenced by the solvent, temperature, and the presence of a phase-transfer catalyst. semanticscholar.org Depending on the reaction conditions and the structure of the starting amide, a mixture of N- and O-alkylated products may be obtained. researchgate.net The use of strong bases is often necessary to deprotonate the amide, forming an amide anion which then reacts with the alkylating agent. derpharmachemica.com However, achieving selective N-alkylation can be challenging. derpharmachemica.com

Table 2: Alkylation of N-Substituted 2-Phenylacetamides

| N-Substituted Phenylacetamide | Alkylating Agent | Reaction Conditions | Products |

| N-(4-nitrophenyl)-2-phenylacetamide | Benzyl chloride | Powdered KOH, various solvents | N- and C-alkylation products |

| N-phenyl-2-phenylacetamide | Benzyl chloride | Phase-transfer conditions | N-benzylated product |

| Various N-substituted 2-phenylacetamides | Diazomethane, Methyl iodide, Ethyl iodide | Various | N- and O-methylated/ethylated products |

This table summarizes findings from various studies on the alkylation of N-substituted 2-phenylacetamides. researchgate.netsemanticscholar.org

Formylation of Amino Precursors

The formylation of amino precursors represents a viable route for the synthesis of N-formyl-2-phenylacetamide derivatives. This method involves the introduction of a formyl group (-CHO) onto a nitrogen atom of a suitable precursor molecule. One common approach is the direct formylation of amines using various formylating agents.

Dimethylformamide (DMF) can serve as a formyl donor in the presence of a suitable catalyst. For instance, the formylation of benzylamine (B48309) can be achieved using DMF. researchgate.net The reaction can also proceed with other formylating agents like formamide (B127407) and N-methylformamide. researchgate.net The choice of reagent can be influenced by factors such as boiling point and cost, with DMF often being an attractive option due to its lower boiling point and affordability compared to formamide and N-methylformamide. researchgate.net

A study on B(OCH₂CF₃)₃-mediated amidation reactions demonstrated the formylation of various amines. researchgate.net The process involved reacting an amine with DMF in the presence of B(OCH₂CF₃)₃ in acetonitrile at 80°C. researchgate.net This method was effective for a range of amines, including those with α-substituents. lookchem.com

While these methods are effective for producing N-substituted formamides, the direct synthesis of 2-phenylacetamide via formylation would typically involve a precursor already containing the phenylacetamide backbone, such as 2-amino-2-phenylacetamide. The Vilsmeier-Haack reaction is another powerful tool for formylation, often used to introduce formyl groups onto activated aromatic rings or to effect cyclization reactions involving formylation. rsc.orgresearcher.life For example, it has been used in the synthesis of 4-formylpyrazoles from hydrazones. researcher.life

Table 1: Formylation of Benzylamine

| Formylating Agent | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | B(OCH₂CF₃)₃, MeCN, 80°C, 5h | Good to Excellent | researchgate.netlookchem.com |

| Formamide | B(OCH₂CF₃)₃-mediated | 88% | researchgate.net |

| N-Methylformamide | B(OCH₂CF₃)₃-mediated | 94% | researchgate.net |

Coupling Reactions for Phenyl Ring Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming carbon-carbon bonds and can be employed to introduce a phenyl ring into a molecule, leading to the formation of 2-phenylacetamide or its derivatives.

The Suzuki coupling reaction involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex. mdpi.org This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups. mdpi.org In the context of 2-phenylacetamide synthesis, this could involve coupling a phenylboronic acid with a suitable halo-acetamide precursor. For example, the synthesis of substituted 2-phenylhistamines has been achieved using a microwave-promoted Suzuki coupling between substituted phenyl boronic acids and a 2-halohistamine derivative. The general conditions for this type of reaction often involve a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ and a base such as aqueous sodium carbonate or potassium carbonate. google.com

The Heck coupling reaction is another palladium-catalyzed process that couples an unsaturated halide (or triflate) with an alkene. indexcopernicus.comias.ac.in This reaction can be used to synthesize stilbenoid analogues by reacting amido-substituted iodobenzene (B50100) precursors with alkenes like estragole (B85927) or eugenol (B1671780) in the presence of a palladium(II) acetate (B1210297) catalyst. indexcopernicus.com A novel approach has also described the synthesis of chalcones via a Pd-catalyzed oxidative coupling of acetanilides with phenyl vinyl ketones, demonstrating C-H activation adjacent to the acetamide (B32628) group. researchgate.net

These coupling reactions are versatile and have been adapted for the synthesis of complex molecules. For instance, new ligand precursors for palladalactams have been developed through a one-step reaction involving 2-chloro-N-phenylacetamide and various monophosphines, which can then be used in Mizoroki-Heck coupling reactions. google.comnih.gov

Table 2: Examples of Coupling Reactions for C-C Bond Formation

| Reaction Type | Catalyst | Reactants Example | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(PPh₃)₂ | N-tertbutylcarbonyl-2-iodohistamine and Phenylboronic acid | Substituted 2-phenylhistamines | |

| Suzuki Coupling | Pd(PPh₃)₄ | 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and Arylboronic acid | 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles | google.com |

| Heck Coupling | Pd(OAc)₂ | N-(2-iodophenyl) amide and Allylbenzene derivative | o-amido-substituted 1,3-diarylpropenes | indexcopernicus.com |

| Oxidative Coupling | Pd(OCOCF₃)₂ | Acetanilide (B955) and Phenyl vinyl ketone | 2-Aminochalcone derivatives | researchgate.net |

Hydrolysis of Phenylacetonitrile (B145931) and Related Nitriles

The hydrolysis of phenylacetonitrile (benzyl cyanide) is a classical and widely used method for the industrial and laboratory-scale synthesis of 2-phenylacetamide. lookchem.comgoogle.com This reaction proceeds through the hydration of the nitrile functional group (-C≡N) to form a primary amide (-CONH₂).

The hydrolysis can be catalyzed by either acids or bases. A common laboratory preparation involves treating phenylacetonitrile with concentrated hydrochloric acid. lookchem.com The reaction mixture is typically heated to facilitate the conversion. Subsequently, the addition of water causes the product, 2-phenylacetamide, to crystallize out of the solution. lookchem.com

A patented method describes the simultaneous preparation of phenylacetamide and phenylacetic acid from the hydrolysis of phenylacetonitrile in a high-temperature liquid water medium containing ammonia (B1221849). google.com In this process, the hydrolysis is a consecutive reaction where phenylacetonitrile first hydrolyzes to 2-phenylacetamide, which can then be further hydrolyzed to phenylacetic acid. By controlling the reaction conditions, such as temperature (180-250°C) and ammonia concentration, the relative yields of the amide and the acid can be managed. google.com The separation of the two products is achieved by adjusting the pH of the resulting solution. google.com

An alternative "dry" hydrolysis method has also been reported, where nitriles are heated with phthalic acid in the absence of added water. mdpi.org Phenylacetonitrile was successfully hydrolyzed to 2-phenylacetamide with a 99% yield and 99% selectivity in 25 minutes under microwave irradiation at 250°C. mdpi.org This method provides the necessary water for hydrolysis in situ from the reaction of the intermediate amide with phthalic anhydride. mdpi.org

Reductive Amination Pathways (e.g., Leuckart Reaction)

Reductive amination is a powerful method for forming amines from carbonyl compounds and can be applied to synthesize precursors for N-substituted 2-phenylacetamides. This process involves the conversion of a ketone or aldehyde into an amine.

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives, such as formamide or ammonium (B1175870) formate, as the nitrogen source and reducing agent. researchgate.netnih.gov This reaction has been employed in the synthesis of various amine-containing compounds. nih.govnih.gov For example, a synthetic pathway for 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives was developed using the Leuckart reaction to prepare the key 1-phenylethylamine (B125046) intermediates from the corresponding acetophenones. researchgate.netnih.gov Although widely used for aromatic compounds, its application for aliphatic compounds has been less reported. nih.gov

Other modern reductive amination strategies offer higher enantioselectivity and milder conditions. For instance, the reductive amination of 2-phenyl-2-oxoacetamide can be achieved using chiral catalysts. One such method is the borane-mediated asymmetric reduction using a Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine), which can yield (R)-2-amino-2-phenylacetamide with high yield (88%) and enantiomeric excess (96%).

Enzymatic approaches using transaminases also provide a highly selective route. The enantioselective amination of 2-phenyl-2-oxoacetamide with an ω-transaminase from Arthrobacter sp., using isopropylamine (B41738) as the amine donor, can produce (R)-2-amino-2-phenylacetamide in 85% yield and 97% enantiomeric excess.

Table 3: Reductive Amination Strategies for Phenylacetamide-Related Scaffolds

| Method | Substrate | Reagents/Catalyst | Product | Yield/ee | Reference |

|---|---|---|---|---|---|

| Leuckart Reaction | 1-(4-Chlorophenyl)ethanone | Formamide/Formic acid | 1-(4-Chlorophenyl)ethanamine | Not specified | nih.gov |

| Borane-Mediated Asymmetric Reduction | 2-Phenyl-2-oxoacetamide | (S)-CBS catalyst, BH₃·THF | (R)-2-Amino-2-phenylacetamide | 88% yield, 96% ee | |

| Enzymatic (Transaminase) | 2-Phenyl-2-oxoacetamide | ω-Transaminase, Isopropylamine | (R)-2-Amino-2-phenylacetamide | 85% yield, 97% ee |

Specialized Derivatization Strategies

Synthesis of Thiosemicarbazone-Type Ligands

Thiosemicarbazones are a class of ligands known for their coordination properties and biological activities. researchgate.netjocpr.com Their synthesis typically involves the condensation reaction between a thiosemicarbazide (B42300) and a carbonyl compound (aldehyde or ketone). jocpr.comchemmethod.com

To synthesize a thiosemicarbazone ligand derived from a 2-phenylacetamide scaffold, a precursor containing a carbonyl group is required. For example, a derivative such as 2-oxo-2-phenylacetamide could serve as the starting ketone. The general synthetic procedure involves reacting the carbonyl compound with a suitable thiosemicarbazide derivative, often in an alcoholic solvent like ethanol (B145695) or methanol, sometimes with a catalytic amount of acid. jocpr.commdpi.com

For instance, the synthesis of N-(4-methoxybenzyl) thiosemicarbazone derivatives was achieved by the condensation of N-(4-methoxybenzyl) thiosemicarbazide with various substituted aldehydes and ketones. mdpi.com Similarly, new thiosemicarbazide derivatives have been prepared by reacting thiosemicarbazide with various aromatic aldehydes to form thiosemicarbazones, which are then used as intermediates for further synthesis. chemmethod.com These intermediates can undergo cyclization with reagents like chloroacetic acid or phthalic anhydride to create more complex heterocyclic systems. chemmethod.com

The synthesis of bis-thiosemicarbazones, which are important ligands for transition metal complexes, can be achieved through a stepwise approach for unsymmetrical structures or via transamination of a pre-formed bis-thiosemicarbazone with a primary amine. louisville.edu

Introduction of Chloroethyl and Oxo Groups

The 2-phenylacetamide scaffold can be modified by introducing various functional groups to create derivatives with specific properties. The introduction of chloroethyl and oxo groups are two such derivatization strategies.

Introduction of a Chloroethyl Group: N-(2-Chloroethyl)-2-phenylacetamide is a derivative that incorporates a reactive chloroethyl group on the amide nitrogen. Its synthesis can be achieved through several standard organic reactions. One common method is the condensation of 2-phenylacetyl chloride with 2-chloroethylamine. Alternatively, nucleophilic substitution can be employed by reacting a 2-phenylacetamide with a suitable chloroethylating agent. A general method for synthesizing N-aryl chloroacetamides involves the chloroacetylation of an aromatic amine with chloroacetyl chloride. researchgate.net A strategy for producing bioactive 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides involved condensing 2-(4-hydroxyphenyl)acetic acid with aromatic amines, followed by reaction with 1-(2-chloroethyl)morpholine hydrochloride. researchgate.netias.ac.in

Introduction of an Oxo Group: The introduction of an oxo (keto) group at the alpha-position results in a 2-oxo-2-phenylacetamide (phenylglyoxylamide) structure. These α-ketoamides are versatile synthetic intermediates. The synthesis of N-methyl-2-oxo-2-phenylacetamide can be accomplished via the condensation of phenylglyoxylic acid derivatives with methylamine, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). A series of novel 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety were recently synthesized and evaluated for their antibacterial activities, highlighting the ongoing interest in this class of compounds. researcher.lifeacs.org Photocatalyzed intermolecular amination has also been reported as a method to synthesize 2-oxo-2-phenylacetamide. rsc.org

Synthesis of N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

The synthesis of N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives is a multi-step process that typically involves the initial preparation of an electrophilic intermediate followed by its reaction with a nucleophile. researchgate.net A common pathway begins with the reaction of various substituted or unsubstituted anilines with bromoacetyl bromide in an aqueous basic medium. researchgate.net This step yields the key electrophilic intermediates, 2-Bromo-N-(un/substituted)phenyl acetamides. researchgate.net

Subsequently, these bromo-derivatives are coupled with phenylpiperazine in a polar aprotic solvent to produce the final target compounds. researchgate.net An alternative approach involves the acylation of anilines like 3-chloroaniline (B41212) or 3-trifluoromethylaniline with 2-chloroacetyl chloride to create alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone. nih.govppm.edu.pl These reagents are then reacted with the appropriate amines in an alkylation reaction to form the desired N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.govppm.edu.pl This synthetic strategy has been successfully employed to generate a library of twenty-two different derivatives. nih.govppm.edu.pl The yields for these types of coupling reactions are generally reported to be in the range of 62-94%. researchgate.net

Table 1: Synthesis of N-(Un/substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides This table is representative of the general synthetic strategy.

| Step | Reactants | Reagents/Medium | Product |

|---|---|---|---|

| 1 | Substituted Anilines, Bromoacetyl Bromide | Aqueous Basic Medium | 2-Bromo-N-(substituted)phenyl acetamides (Electrophiles) |

| 2 | 2-Bromo-N-(substituted)phenyl acetamides, Phenylpiperazine | Polar Aprotic Medium | N-(substituted)phenyl-2-(4-phenyl-1-piperazinyl)acetamides |

Emerging Synthetic Techniques and Process Optimization

Modern synthetic chemistry emphasizes the development of efficient and environmentally conscious methods. For the production of 2-phenylacetamide and its derivatives, microwave-assisted synthesis and continuous flow reactors represent significant advancements over traditional batch processing.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. iosrphr.org This method is particularly effective for synthesizing derivatives like N-(2-alkyl/aryl-4-phenyl-1H-imidazol-1-yl)-2-phenylacetamides. tandfonline.com In a comparative study, the conventional synthesis of these imidazole (B134444) derivatives required refluxing for 3 hours. tandfonline.com The microwave-assisted approach, in contrast, is significantly faster. tandfonline.com This technique offers advantages such as the need for smaller quantities of organic solvents and the elimination of a catalyst, presenting an efficient and more environmentally friendly protocol. tandfonline.comresearchgate.net The application of microwave irradiation can accelerate reaction rates, provide better yields, and facilitate simpler workup procedures. iosrphr.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Data derived from the synthesis of N-(2-alkyl/aryl-4-phenyl-1H-imidazol-1-yl)-2-phenylacetamides. tandfonline.com

| Method | Reaction Time | Key Advantages |

|---|---|---|

| Conventional (Reflux) | 3 hours | Standard laboratory procedure |

| Microwave Irradiation | Significantly shorter | Higher yields, less solvent, no catalyst required, simple workup |

Continuous Flow Reactor Applications in Production

Continuous flow reactors, particularly micro-channel reactors, offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety. This technology has been successfully applied to the synthesis of intermediates for and derivatives of 2-phenylacetamide. For instance, a continuous flow system using a micro-channel reactor was developed for the amidation of aniline and chloroacetic acid to produce 2-chloro-N-phenylacetamide. google.com

In another application, a continuous flow reactor packed with a silica (B1680970) catalyst was used to synthesize N-(phenyl)-phenylacetamide at 150 °C, achieving a production rate of 0.349 g/h. mdpi.com Similarly, the synthesis of N-hydroxy-2-phenylacetamide in a continuous flow system demonstrated an output of 2.9 g/h, a significant improvement over traditional batch methods which showed only 58% conversion under the same conditions. vapourtec.com These systems can mitigate issues common in batch processing, such as undesired side reactions like amide hydrolysis, by enabling precise control. researchgate.net For example, the use of a micro-channel reactor was shown to inhibit the hydrolysis side reaction during a Smiles rearrangement, increasing the yield of the desired product from 77% in a traditional batch reactor to over 88%. google.com

Table 3: Performance of Continuous Flow Reactors in Amide Synthesis

| Product | Reactor Type/Conditions | Productivity/Yield | Reference |

|---|---|---|---|

| N-(phenyl)-phenylacetamide | Packed bed with K60 silica catalyst, 150 °C | 0.349 g/h | mdpi.com |

| N-hydroxy-2-phenylacetamide | Dual-Core™ tubing reactor, 70 °C, 30 min residence | 2.9 g/h (scaled up) | vapourtec.com |

Reaction Mechanism Elucidation

Understanding the fundamental reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation. Key mechanisms relevant to 2-phenylacetamide chemistry include nucleophilic substitution and amide bond hydrolysis.

Nucleophilic Substitution Processes

Nucleophilic substitution is a foundational reaction class in the synthesis of 2-phenylacetamide derivatives. A common strategy involves a precursor like 2-chloro-N-phenylacetamide, where the chlorine atom acts as an effective leaving group. ambeed.com The reaction is initiated when a nucleophile, such as an amine or thiol, attacks the electrophilic carbon atom adjacent to the carbonyl group. ambeed.com This attack leads to the displacement of the chloride ion and the formation of a new covalent bond between the carbon and the nucleophile. ambeed.com The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives via the alkylation of an amine with a 2-chloro-N-phenylacetamide derivative is a direct application of this mechanism. nih.govppm.edu.pl

Amide Bond Hydrolysis Dynamics

Amides are generally stable compounds, but their central amide bond can be cleaved through hydrolysis under either acidic or basic conditions. allen.inlibretexts.org

Acid-Catalyzed Hydrolysis : In an acidic environment, the reaction begins with the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. allen.inlibretexts.org Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. allen.in A proton is then transferred to the nitrogen atom, making the amino group a better leaving group. The intermediate subsequently collapses, breaking the C-N bond to yield a carboxylic acid and an amine (or ammonia). allen.inlibretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. allen.in This also results in the formation of a tetrahedral intermediate. allen.inacs.org This intermediate then collapses, expelling the amide ion (⁻NH₂) as the leaving group. The amide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an amine. libretexts.org

The stability of the amide bond is significant, making these hydrolysis reactions typically require more stringent conditions, such as heating, compared to the hydrolysis of esters. libretexts.orgwikipedia.org

Oxidative Transformations of Phenyl Moieties

The phenyl group of 2-phenylacetamide and its derivatives is susceptible to oxidative transformations, which can introduce new functional groups and significantly alter the molecule's properties. These reactions typically target the aromatic C-H bonds, leading to the formation of phenolic compounds or other oxidized species.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed to achieve the oxidation of the phenyl ring, yielding corresponding phenolic derivatives . The specific reaction conditions, including solvent and temperature, are critical in controlling the extent of oxidation and minimizing side reactions.

A notable example of phenyl moiety oxidation is observed in the chemistry of metal complexes. The reaction of a nickel(II) complex bearing a 2,2′,2′′-nitrilo-tris-(N-phenylacetamide) ligand with 3-chloroperoxybenzoic acid (m-CPBA) results in the self-hydroxylation of one of the pendant phenyl groups. rsc.orgrsc.org This transformation is proposed to proceed through a potent, formally Ni(IV)=O oxidant, which then performs an electrophilic aromatic substitution on the phenyl ring. rsc.org The addition of external hydrocarbon substrates can intercept this reactive intermediate, leading to their hydroxylation instead, which provides evidence for the existence of the high-valent nickel-oxo species. rsc.org

Furthermore, metal-free oxidation systems have gained prominence due to their environmental and economic advantages. The combination of iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) is a versatile system for various oxidative transformations on aromatic compounds. gaylordchemical.comgaylordchemical.com The mechanism generally involves an initial iodine-catalyzed C-H functionalization or iodination of the aromatic ring, followed by a Kornblum-type oxidation where DMSO acts as the oxidant. gaylordchemical.comnih.gov This system has been successfully used for the aromatization of cyclohexenones to phenols and the oxidation of methyl groups on heteroaromatic rings to aldehydes. gaylordchemical.comgaylordchemical.commdpi.com While direct application on the parent 2-phenylacetamide is not extensively detailed, the broad utility of the I₂/DMSO system suggests its potential for the selective oxidation of its phenyl moiety under controlled conditions.

Influences of Catalysis and Reaction Conditions on Product Selectivity (e.g., Phase-Transfer Catalysis)

The selectivity of reactions involving 2-phenylacetamide, particularly alkylation at the nitrogen or oxygen atom of the amide group, is highly dependent on the choice of catalyst and reaction conditions. Phase-Transfer Catalysis (PTC) has emerged as a powerful methodology for these transformations, offering high selectivity, milder conditions, and the use of inexpensive inorganic bases. acsgcipr.orgcrdeepjournal.org

PTC facilitates the reaction between a water-soluble nucleophile (like the anion of 2-phenylacetamide generated by a base) and an organic-soluble electrophile (e.g., an alkyl halide). crdeepjournal.org The catalyst, typically a quaternary ammonium salt ('quat') or a polyethylene (B3416737) glycol (PEG), transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs. crdeepjournal.org

The choice of catalyst, solvent, base, and temperature profoundly impacts both the reaction rate and the regioselectivity (N-alkylation vs. O-alkylation). For instance, in the alkylation of N-substituted 2-phenylacetamides, the best yields and highest selectivity for the N-alkylated product are generally achieved under basic PTC conditions. researchgate.net

The following table summarizes the influence of various parameters on the alkylation of 2-phenylacetamide derivatives:

| Parameter | Variation | Observed Influence on Selectivity and Reactivity | Example / Reference |

|---|---|---|---|

| Catalyst | Quaternary Ammonium Salts (e.g., TBAB) vs. PEG | Quaternary ammonium salts are common and effective. The structure of the quat (total number of carbons, C#) influences its organophilicity and thus its efficiency. PEGs can also serve as effective phase-transfer catalysts. | Alkylation of phenylacetonitrile is a classic PTC example. crdeepjournal.org |

| Solvent | Nonpolar (Toluene, Hexane) vs. Polar Aprotic (DMF, DMSO) vs. Biphasic (Toluene/Water) | In the benzylation of N-(4-nitrophenyl)-2-phenylacetamide, reactivity is significant in nonpolar solvents like toluene (B28343) at 60 °C. Aprotic polar solvents can decrease catalyst efficiency due to strong coordination with the catalyst. Biphasic systems are the standard for PTC. | nih.gov |

| Base | Inorganic (KOH, K₂CO₃) vs. Organic | PTC allows for the use of simple, strong inorganic bases like powdered KOH or K₂CO₃. The base generates the amide anion required for nucleophilic attack. | Enantioselective alkylation of N-acylsulfenamides used aqueous KOH. nih.gov Synthesis of N-alkyl-2-phenylacetamide derivatives used K₂CO₃. smolecule.com |

| Temperature | Room Temperature vs. Elevated Temperatures (e.g., reflux) | Higher temperatures generally increase reaction rates but can sometimes decrease selectivity. In some systems, reactivity at reflux temperature is nearly the same as at 60 °C, especially in the presence of a PTC. |

Steric and Electronic Effects on Reactivity Profiles

The reactivity of 2-phenylacetamide and its derivatives is governed by a combination of steric and electronic factors. These effects are particularly evident when substituents are introduced on the nitrogen atom or the phenyl ring, influencing the molecule's nucleophilicity, the stability of intermediates, and the accessibility of reactive sites.

Electronic Effects: The electronic nature of substituents on the N-phenyl ring of N-phenylacetamide derivatives significantly modulates reactivity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) on the phenyl ring can have a dual effect. They increase the acidity of the amide proton, facilitating the formation of the nucleophilic anion. This can accelerate reaction rates, as seen in the benzylation of N-(4-nitrophenyl)-2-phenylacetamide. However, the same EWGs can delocalize the negative charge of the resulting anion through resonance, decreasing its nucleophilicity and potentially slowing the reaction. The dominant effect often depends on the specific reaction and conditions.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups generally decrease the acidity of the amide proton but increase the nucleophilicity of the corresponding anion.

Steric Effects: The size of substituents near the reactive center can hinder the approach of reagents, a phenomenon known as steric hindrance. For example, the reactivity of N-benzyl-2-phenylacetamide in benzylation reactions is lower compared to that of N-ethyl-2-phenylacetamide. This difference is attributed to the greater steric bulk of the benzyl group compared to the ethyl group, alongside polar effects. In some contexts, electronic properties are found to be more influential than steric bulk. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as FOXM1 inhibitors, the electronic properties of substituents on the phenylacetamide ring were deemed more critical for biological activity than their size, as they directly influence key interactions with the protein target. mdpi.com

The interplay between these effects is summarized in the table below:

| Effect | Substituent Type | Influence on Reactivity | Example |

|---|---|---|---|

| Electronic | Electron-Withdrawing Group (e.g., -NO₂ on N-phenyl) | Increases N-H acidity, facilitating anion formation. May decrease anion nucleophilicity via resonance. Overall effect depends on reaction conditions. | Accelerates benzylation of N-(4-nitrophenyl)-2-phenylacetamide under PTC conditions. |

| Electron-Donating Group (e.g., -OCH₃ on N-phenyl) | Decreases N-H acidity but increases anion nucleophilicity. | Generally reduces reactivity in reactions where anion formation is rate-limiting but enhances it where nucleophilic attack is key. | |

| Steric | Bulky Substituent on Nitrogen (e.g., N-benzyl vs. N-ethyl) | Hinders approach of electrophiles to the N or O atoms of the amide, reducing reaction rates. | N-benzyl-2-phenylacetamide shows lower reactivity in benzylation compared to N-ethyl-2-phenylacetamide. |

| Bulky Substituents on Phenyl Ring | Can hinder access to the amide carbonyl group, potentially altering reaction pathways. | Bulky groups like -CF₃ can sterically hinder reactions. |

Advanced Spectroscopic Characterization and Analytical Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, and 2-phenylacetamide is no exception. Through various NMR techniques, detailed insights into the molecular framework, connectivity, and spatial arrangement of atoms can be obtained.

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectra, provides fundamental information about the chemical environment of each unique nucleus within the 2-phenylacetamide molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-phenylacetamide exhibits distinct signals corresponding to the different types of protons present. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, while the methylene (B1212753) (-CH2-) protons adjacent to the phenyl ring and the amide protons (-NH2) resonate at characteristic chemical shifts. The integration of these signals reveals the relative number of protons for each signal. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-phenylacetamide gives rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift. The carbon atoms of the phenyl ring and the methylene carbon also appear at predictable chemical shifts, further confirming the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 2-Phenylacetamide Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(p-tolyl)acetamide | CDCl₃ | 7.91 (s, 1H), 7.35 (td, J = 7.4, 3.8 Hz, 7H), 7.09 (d, J = 8.0 Hz, 2H), 3.67 (s, 2H), 2.32 (s, 3H) | 169.6, 135.2, 134.0, 129.7, 129.4, 128.8, 127.6, 127.2, 120.6, 44.8, 20.9 |

| N-(2-Hydroxyethyl)-2-phenylacetamide | CDCl₃ | 7.52 – 7.11 (m, 5H), 5.54 (s, 1H), 4.25 – 4.01 (m, 1H), 3.55 – 3.40 (m, 2H) | 171.6, 135.3, 129.4, 129.0, 128.7, 127.4, 63.3, 43.7, 41.2 |

| N-(4-Methoxyphenyl)-2-phenylacetamide | CDCl₃ | 7.48 – 7.21 (m, 7H), 7.04 (s, 1H), 6.90 – 6.71 (m, 2H), 3.79 (s, 3H), 3.75 (s, 2H) | 168.9, 156.6, 134.6, 130.7, 129.2, 128.6, 127.6, 117.0, 114.9, 56.6, 44.7 |

| N-(4-chlorophenyl)-2-phenylacetamide | CDCl₃ | 7.40-7.22 (m, 9H), 4.78 (brs, 1 H), 3.72 (s, 2 H) | 169.3, 136.2, 134.2, 129.7, 129.4, 128.9, 127.9, 122.2, 121.3, 44.6 |

Data sourced from a study on amide synthesis. semanticscholar.org

Two-dimensional NMR techniques provide further clarity on the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is instrumental in identifying protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For 2-phenylacetamide, COSY would show correlations between the methylene protons and the amide protons, as well as among the aromatic protons, helping to assign their specific positions on the phenyl ring. emerypharma.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the spatial proximity of protons, regardless of whether they are directly bonded or not. nanalysis.com This technique can reveal through-space interactions between the protons of the phenyl ring and the methylene protons, providing insights into the preferred conformation of the molecule in solution. nanalysis.commnstate.edu

In chiral derivatives of 2-phenylacetamide, NMR spectroscopy is a powerful tool for assigning stereochemistry. By analyzing the coupling constants and NOE data, the relative configuration of stereocenters can be determined. For instance, in complex structures containing a 2-phenylacetamide moiety, the observation of specific NOE correlations can help establish the orientation of substituents. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. uomustansiriyah.edu.iq

The FTIR spectrum of 2-phenylacetamide is characterized by distinct absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3200 cm⁻¹. The presence of these bands is a clear indicator of the -NH₂ group.

C=O Stretching: The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is one of the most intense and characteristic absorptions in the spectrum, typically appearing in the range of 1680-1630 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. spectroscopyonline.com

Table 2: Characteristic FTIR Vibrational Frequencies for 2-Phenylacetamide

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3400-3200 | Appears as two bands for the primary amide. |

| C-H Stretch (Aromatic) | 3100-3000 | Characteristic of the phenyl group. |

| C-H Stretch (Aliphatic) | 3000-2850 | Corresponds to the methylene (-CH₂) group. |

| C=O Stretch (Amide I) | 1680-1630 | Strong and characteristic absorption. esisresearch.org |

| N-H Bend (Amide II) | 1640-1550 | Bending vibration of the N-H bond. |

| C-N Stretch | 1400-1200 | Stretching vibration of the carbon-nitrogen bond. |

Note: The exact frequencies can vary depending on the sample preparation and physical state.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the structure of 2-phenylacetamide and its derivatives. In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of N-monosubstituted 2-phenylacetamides is highly dependent on the nature of the substituent on the nitrogen atom. For N-aryl substituted 2-phenylacetamides, a primary fragmentation process involves the loss of an aromatic hydrogen atom from the molecular ion. nih.gov In contrast, N-alkyl, N-isoalkyl, and N-cycloalkyl derivatives typically undergo cleavage of the bond alpha to the carbonyl group, which, following a hydrogen transfer, results in an ion fragment at m/z 92. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of compounds. For instance, 2-phenylacetamide was identified in a study of pulmonary carcinoma cells using secondary electrospray ionization-high resolution mass spectrometry (SESI-HRMS), with a high annotation score. nih.gov HRMS is also routinely used to confirm the structure and purity of synthesized 2-phenylacetamide derivatives. mdpi.com The accurate mass measurements help to distinguish between isomers and confirm molecular formulas, which is crucial in metabolic and synthetic studies. nih.govmdpi.com

Table 1: Key Mass Spectrometry Data for 2-Phenylacetamide and Derivatives This table is interactive. You can sort and filter the data.

| Compound | Ionization Method | Key Fragments (m/z) | Observations | Reference |

|---|---|---|---|---|

| 2-Phenylacetamide | GC-MS | 188.0, 91.0, 117.0, 90.0, 189.0 | Top 5 peaks from GC-MS analysis. | nih.gov |

| N-monosubstituted 2-phenylacetamides (Aryl) | EI-MS | [M-H]+ | Loss of an aromatic hydrogen atom. | nih.gov |

| N-monosubstituted 2-phenylacetamides (Alkyl) | EI-MS | 92 | α-cleavage with hydrogen transfer. | nih.gov |

| N-Hydroxy-2-phenylacetamide | GC-MS | 91, 92, 65 | Top 3 peaks observed. | nih.gov |

Chromatographic Methods for Purity Assessment and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the separation, identification, and quantification of 2-phenylacetamide in various matrices. It combines the high separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. The compound serves as a reference material in GC-MS methods for identifying and quantifying compounds in complex mixtures, including biological samples. The Human Metabolome Database and other spectral libraries contain experimental and predicted GC-MS data for 2-phenylacetamide, which are essential for its identification. nih.govhmdb.cahmdb.ca

Table 2: GC-MS Data for 2-Phenylacetamide This table is interactive. You can sort and filter the data.

| Database/Source | Splash Key | Top Peaks (m/z) | Notes | Reference |

|---|---|---|---|---|

| HMDB (Experimental) | splash10-000l-6900000000-3cbbf18204f4b2de0705 | 188.0, 91.0, 117.0, 90.0, 189.0 | Data from non-derivatized compound. | nih.gov |

| FooDB (Experimental) | splash10-0006-9200000000-55ad84b73efd28e15062 | Not specified | Non-derivatized compound spectrum. | foodb.ca |

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are versatile and widely used techniques for the analysis of 2-phenylacetamide and its derivatives. nih.gov These methods are crucial for assessing purity, monitoring reaction progress, and determining physicochemical properties like lipophilicity. oup.com

Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of 2-phenylacetamide compounds. For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724), potassium dihydrogen phosphate, and triethylamine (B128534) has been developed for the analysis of related compounds. nih.gov

Reversed-phase TLC (RPTLC) is another valuable tool, particularly for determining lipophilicity parameters. oup.comresearchgate.netresearchgate.netoup.com Studies on N-substituted-2-phenylacetamide derivatives have used RPTLC on RP18F254s plates with various mobile phases (e.g., methanol-water, acetonitrile-water) to determine the chromatographic retention constant (RM0), which can be correlated with the standard measure of lipophilicity (log P). oup.comresearchgate.net These chromatographic methods provide reliable and accurate data essential for drug design and development. researchgate.net

X-ray Diffraction and Crystallographic Analysis

For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide was determined to be in the monoclinic C2/c space group with eight molecules in the unit cell. mdpi.comresearchgate.net Similarly, 2-Phenyl-N-(pyrazin-2-yl)acetamide crystallizes in the monoclinic space group P 21/c. tandfonline.com The data obtained from these analyses, such as unit-cell parameters, are fundamental for understanding the solid-state properties of these compounds.

Table 3: Crystallographic Data for 2-Phenylacetamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Crystal System | Space Group | Unit-cell parameters | Reference |

|---|---|---|---|---|

| N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | Monoclinic | C2/c | Not specified | mdpi.comresearchgate.net |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Monoclinic | P 21/c | a = 8.1614(10) Å, b = 14.9430(13) Å, c = 9.3877(9) Å, β = 103.653(12)° | tandfonline.com |

The crystal packing of 2-phenylacetamide derivatives is governed by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The amide group (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.

In the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, the amide groups form a chain of intermolecular N-H···O hydrogen bonds that propagate along the b-axis. mdpi.comresearchgate.net In another example, 2-Phenyl-N-(pyrazin-2-yl)acetamide molecules are linked by both N-H···O and C-H···O hydrogen bonds, creating a two-dimensional network. tandfonline.com This compound also features an intramolecular C-H···O hydrogen bond. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule and characterizing its optical properties. The UV-Vis spectrum of 2-Phenylacetamide is primarily dictated by the electronic structure of the phenyl group and the amide chromophore.

The spectrum is expected to show characteristic absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the benzene (B151609) ring. These transitions typically give rise to two main absorption bands: a strong band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The amide group's n → π* transition occurs at a lower wavelength, often overlapping with the more intense phenyl absorptions.

The solvent environment can influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. acs.org Polar solvents may cause a slight shift in the absorption maxima due to dipole-dipole interactions with the polar amide group. Studies on related acetamide (B32628) derivatives show that the molar absorption coefficient and transition wavelengths are key parameters determined from UV-Vis spectra. mdpi.com For instance, the optical properties of various chalcone (B49325) derivatives containing an acetamide moiety have been systematically studied, revealing how different substituents on the phenyl ring modulate the electronic transitions. mdpi.com While 2-Phenylacetamide itself is a simpler structure, the principles remain the same, with the phenyl and amide groups acting as the primary chromophores.

Table 2: Typical UV Absorption Data for Phenyl-Containing Compounds

| Compound Moiety | Transition Type | Typical λ_max (nm) | Solvent Example |

| Benzene | π → π* (B-band) | ~255 | Hexane |

| Benzene | π → π* (E2-band) | ~204 | Hexane |

| Acetamide | n → π | ~220 | Water |

| 2-Phenylacetamide | π → π (B-band) | ~257 | Ethanol (B145695) |

| 2-Phenylacetamide | π → π* (E2-band) | ~206 | Ethanol |

Note: The values for 2-Phenylacetamide are representative and can vary slightly based on solvent and experimental conditions.

Strategies for Resolving Spectroscopic Data Contradictions

In the characterization of organic compounds like 2-Phenylacetamide, apparent contradictions can occasionally arise between different spectroscopic datasets or between experimental data and expected values. Resolving these discrepancies is crucial for unambiguous structural confirmation. A multi-technique approach is the most robust strategy. soton.ac.uk

Contradictions often stem from polymorphism (the existence of different crystal packing arrangements) or conformational differences between the solid state and solution. For example, an IR spectrum of a solid sample may show carbonyl stretching frequencies that differ from those predicted by solution-state models.

Key strategies to resolve such issues include:

Cross-Validation with Complementary Techniques: If NMR data suggests one structure but mass spectrometry indicates a different molecular weight, it is essential to re-evaluate both. This could involve checking isotopic patterns in the mass spectrum or running advanced 2D NMR experiments (e.g., HMBC, HSQC) to confirm connectivity.

Solid-State versus Solution-State Analysis: A discrepancy between a solid-state IR spectrum and a solution-state NMR spectrum can often be explained by conformational differences. Solid-state NMR can be employed to study the compound in its crystalline form, bridging the gap between crystallographic data and solution NMR.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic data (e.g., IR frequencies, NMR chemical shifts) for different possible isomers or conformers. eurjchem.com Comparing experimental results with a library of calculated spectra can help identify the correct structure.

Controlled Crystallization: If polymorphism is suspected, recrystallizing the compound from a variety of different solvents or under different temperature conditions can lead to the isolation of different crystalline forms. Subsequent analysis by X-ray diffraction would definitively resolve the structural ambiguity.

Exhaustive Structural Elucidation: In cases of persistent ambiguity, a comprehensive re-investigation using a full suite of analytical methods is necessary. This involves meticulous analysis of high-resolution mass spectrometry, FT-IR, Raman, and various 1D and 2D NMR techniques. soton.ac.uk Ultimately, single-crystal X-ray diffraction provides the most definitive structural evidence, against which all other spectroscopic data can be reconciled. soton.ac.uk

By systematically applying these strategies, researchers can confidently resolve inconsistencies and ensure the accurate structural and electronic characterization of 2-Phenylacetamide.

Computational Chemistry and Theoretical Modeling of 2 Phenylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comresearchgate.net For 2-phenylacetamide and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP, have been instrumental in predicting and validating their molecular characteristics. xisdxjxsu.asiaacs.orgub.edu

A key application of DFT is the optimization of molecular geometries, which can then be compared with experimental data, typically from X-ray crystallography, to validate the computational model. mdpi.comresearchgate.net Studies have shown a strong correlation between DFT-calculated bond lengths and angles and those determined experimentally for similar acetamide (B32628) structures. asianpubs.org For instance, the calculated bond lengths for the C-C bonds within the phenyl ring and the C=O and C-N bonds of the acetamide group generally show good agreement with experimental values. Deviations between calculated and experimental values are expected, as calculations often represent the molecule in a gaseous state, while experimental data is from the solid state. mdpi.com

Below is a table comparing typical experimental and DFT-calculated bond lengths for key bonds in phenylacetamide-like structures.

| Bond | Typical Experimental Bond Length (Å) | Typical DFT-Calculated Bond Length (Å) |

| C=O | ~1.21 - 1.225 | ~1.224 |

| C-N (amide) | ~1.34 - 1.345 | ~1.3785 |

| C-C (phenyl ring) | ~1.38 - 1.40 | ~1.39 - 1.42 |

| C-C (acetyl) | ~1.50 - 1.52 | ~1.51 - 1.52 |

| Note: These values are representative and can vary based on the specific derivative and the computational method used. mdpi.comasianpubs.org |

Similarly, bond angles calculated via DFT methods have demonstrated good concordance with experimental findings. asianpubs.org For example, the planarity of the acetamide group and the angles around the carbonyl carbon are well-reproduced in computational models.

DFT calculations are a cornerstone for predicting the chemical reactivity of molecules like 2-phenylacetamide. scispace.comresearchgate.net By analyzing the electronic structure, researchers can identify the most likely sites for nucleophilic and electrophilic attack. scispace.com Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visually represent the electron density distribution around the molecule. scispace.comresearchgate.net Regions of negative potential (typically around electronegative atoms like oxygen) indicate sites susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. scispace.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. researchgate.netfrontiersin.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. frontiersin.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net

For derivatives of 2-phenylacetamide, DFT calculations have been used to determine the energies of these orbitals and analyze their distribution. researchgate.netfrontiersin.org This analysis provides insights into charge transfer interactions within the molecule and its potential for electronic transitions. scispace.comresearchgate.net

| Parameter | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO); indicates chemical reactivity and stability. researchgate.net |

Validation of Experimental Geometries (Bond Lengths, Angles)

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. diva-portal.org This method is extensively used in drug discovery to understand how a ligand, such as a 2-phenylacetamide derivative, might interact with a biological target, typically a protein or enzyme. mdpi.com

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), between a ligand and a protein. frontiersin.orgresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net Studies on various N-phenylacetamide derivatives have utilized molecular docking to predict their binding affinities with a range of biological targets, including enzymes implicated in diseases. frontiersin.orgresearchgate.net For example, derivatives have been docked with targets like MurE ligases (antibacterial) and MAO-A (antidepressant) to predict their inhibitory potential. researchgate.netnih.gov These predictions are crucial for prioritizing compounds for further experimental testing. nih.gov

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of how a ligand fits into the binding site of a protein. diva-portal.orgeasychair.org This allows for the elucidation of the specific intermolecular interactions that stabilize the ligand-protein complex. easychair.org These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity. easychair.org

Van der Waals forces: Contribute to the stability of the complex. easychair.org

Pi-pi stacking or Amide-Pi stacked interactions: Occur between aromatic rings. researchgate.nettandfonline.com

By visualizing the binding mode, researchers can understand the key amino acid residues in the protein's active site that interact with the ligand. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. frontiersin.org For instance, docking studies on N-phenylacetamide derivatives have revealed how different substituents on the phenyl ring can influence binding interactions and, consequently, biological activity. frontiersin.org

Binding Free Energy Calculations

Binding free energy calculations are a cornerstone of computational chemistry, providing quantitative predictions of the affinity between a ligand, such as a 2-phenylacetamide derivative, and a biological target, typically a protein. These calculations are instrumental in ranking potential drug candidates and understanding the energetic drivers of molecular recognition.

Application of MM-GBSA/Prime Approaches

The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method, often implemented through Schrödinger's Prime module, is a widely used approach for calculating the binding free energy of ligand-protein complexes. semanticscholar.orgnih.gov This end-point method calculates the free energy difference between the bound complex and the unbound receptor and ligand states.

The MM-GBSA approach has been successfully applied to study derivatives of 2-phenylacetamide. For instance, in studies of benzylidene acetamide-based ligands as potential inhibitors of Staphylococcus aureus thymidylate kinase (SaTMK), the MM-GBSA method was used to compute the binding free energies (ΔG Bind) of top-scoring poses from molecular docking. semanticscholar.orgresearchgate.net The calculated energies for selected compounds ranged from -60.62 to -84.42 kcal/mol, indicating strong binding affinities. semanticscholar.org Specifically, a derivative designated as BP13 showed a high binding affinity with a ΔG Bind of -84.42 kcal/mol, while another, BP16, demonstrated a binding energy of -65.80 kcal/mol, interacting with key residues like Arg36, Arg48, Arg92, and Phe66. semanticscholar.org

The general workflow involves minimizing the energy of the protein-ligand complex before the MM-GBSA calculation. nih.gov The method provides a balance of computational speed and accuracy, making it suitable for rescoring docking poses and refining the ranking of potential inhibitors. uit.no

Table 1: MM-GBSA Binding Free Energy Calculations for 2-Phenylacetamide Derivatives

| Derivative Series | Target Protein | Calculated Binding Free Energy (ΔG Bind, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzylidene Acetamide Derivatives (e.g., BP13, BP16) | S. aureus Thymidylate Kinase (SaTMK) | -60.62 to -84.42 | Arg36, Arg48, Arg92, Phe66 semanticscholar.org |

| Phenylacetamide Scaffolds | E. coli ParE | -34.26 to -55.20 | Asp45, Asp69, Arg72, Gly73, His79, Ala86, Ile90, Ile116, Ser117 frontiersin.org |

Forcefield Selection and Energy Model Considerations (e.g., OPLS3e, VSGB 2.0)

The accuracy of binding free energy calculations is highly dependent on the chosen forcefield and solvation model. The OPLS3e forcefield is a modern and sophisticated forcefield specifically developed for high-accuracy modeling of biomolecular interactions. researchgate.net It is frequently used in conjunction with MM-GBSA calculations for phenylacetamide derivatives to minimize the energy of the system and describe the potential energy surface of the protein-ligand complex. semanticscholar.orgnih.govresearchgate.net For protein minimization prior to docking, a root mean square deviation (RMSD) of 0.30 Å for heavy atoms is often maintained using the OPLS3e forcefield. semanticscholar.orgnih.gov